molecular formula C12H12N2 B8691104 2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile

2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile

Cat. No. B8691104
M. Wt: 184.24 g/mol
InChI Key: FYDQGIIRHVCOPZ-UHFFFAOYSA-N
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Patent
US08003792B2

Procedure details

A solution of [(4,6-dimethyl-1H-indol-3-yl)methyl]dimethylamine from Step A (98.0 mg, 0.484 mmol) and potassium cyanide (315 mg, 4.84 mmol) in DMF (2 mL) and H2O (2 mL) was heated at 100° C. for 2 h. The reaction mixture was partitioned between EtOAc (20 mL) and saturated NaCl (10 mL). The layers were separated and the organic layer was dried over Na2SO4, filtered, and concentrated in vacuo. Purification of the crude product by silica gel chromatography, eluting with a gradient of CH2Cl2:MeOH-100:0 to 98:2, gave the title compound. MS: m/z=185 (M+1).
Name
[(4,6-dimethyl-1H-indol-3-yl)methyl]dimethylamine
Quantity
98 mg
Type
reactant
Reaction Step One
Quantity
315 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]2[C:3]=1[C:4]([CH2:12]N(C)C)=[CH:5][NH:6]2.[C-:16]#[N:17].[K+]>CN(C=O)C.O>[CH3:1][C:2]1[CH:10]=[C:9]([CH3:11])[CH:8]=[C:7]2[C:3]=1[C:4]([CH2:12][C:16]#[N:17])=[CH:5][NH:6]2 |f:1.2|

Inputs

Step One
Name
[(4,6-dimethyl-1H-indol-3-yl)methyl]dimethylamine
Quantity
98 mg
Type
reactant
Smiles
CC1=C2C(=CNC2=CC(=C1)C)CN(C)C
Name
Quantity
315 mg
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between EtOAc (20 mL) and saturated NaCl (10 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification of the crude product by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of CH2Cl2

Outcomes

Product
Name
Type
product
Smiles
CC1=C2C(=CNC2=CC(=C1)C)CC#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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